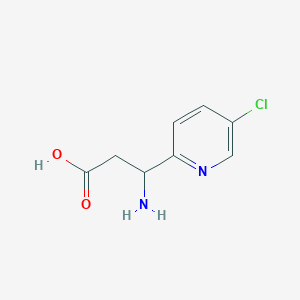
5-(3-Bromophenyl)-4-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-bromobenzaldehyde with benzylamine, followed by cyclization with glyoxal in the presence of an acid catalyst . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole depends on its specific application:
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Bromophenyl)-2-furaldehyde: Another bromophenyl derivative with applications in organic synthesis and medicinal chemistry.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound used in the synthesis of liquid crystal polymers.
Uniqueness
5-(3-Bromophenyl)-4-phenyl-1H-imidazole is unique due to its imidazole ring structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of drugs targeting specific enzymes or receptors.
Eigenschaften
Molekularformel |
C15H11BrN2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
4-(3-bromophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C15H11BrN2/c16-13-8-4-7-12(9-13)15-14(17-10-18-15)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
InChI-Schlüssel |
WOFAMEMCQFVAGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)










